![molecular formula C10H6FNO3 B2658428 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 1464829-28-4](/img/structure/B2658428.png)
7-Fluoro-3-hydroxyquinoline-4-carboxylic acid
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Overview
Description
7-Fluoro-3-hydroxyquinoline-4-carboxylic acid (CAS 1464829-28-4) is a compound of interest in the field of chemical and biological research. It has a molecular formula of C10H6FNO3 and a molecular weight of 207.16 .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which could potentially include 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid, has been reported in the literature . For example, Elghamry and co-workers used a similar reaction protocol with minor modifications in a one-step and one-pot method to synthesize quinoline-4-carboxylic acids in water .Molecular Structure Analysis
The molecular structure of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6FNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid are not mentioned in the search results, quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .Physical And Chemical Properties Analysis
7-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a powder that should be stored at room temperature .Scientific Research Applications
Antimicrobial Activity
7-Fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives have been explored for their antimicrobial properties, particularly against tuberculosis and various Mycobacterium species. Compounds synthesized from this acid showed promising in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting their potential as novel antimycobacterial agents (Senthilkumar et al., 2009).
Photophysical Properties
The photophysical properties of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives have been studied for their potential application in photoprotection and as photolabile protecting groups. These studies explore the derivatives' efficiency in photoinduced reactions, including C-F bond cleavage under light exposure, making them interesting candidates for designing photoresponsive materials (Fasani et al., 1999).
Antibacterial Agents
Research on quinoline carboxylic acids, including 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives, has led to the synthesis of fluoroquinolones with significant antibacterial activity. These compounds have been shown to possess potent antibacterial properties against a range of pathogens, including gram-positive and gram-negative bacteria, highlighting their importance in developing new antibiotics (Cooper et al., 1990).
Synthetic Methodologies
Studies have also focused on developing new synthetic methodologies for hydroxyquinoline carboxylic acids and their analogues, including fluoro-, thio-, and dithio derivatives. These methodologies allow for the efficient synthesis of these compounds, which can serve as valuable tools in medicinal chemistry and drug development (Nycz & Małecki, 2013).
Safety and Hazards
Future Directions
Quinoline and its analogues, which include 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
7-fluoro-3-hydroxyquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVNXLMDXHFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
1464829-28-4 |
Source
|
Record name | 7-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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